Isomaculosidine

Description

Structure

2D Structure

3D Structure

Properties

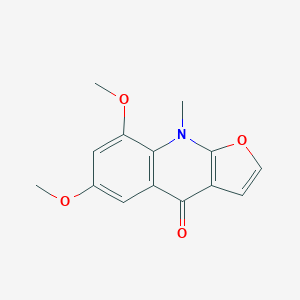

IUPAC Name |

6,8-dimethoxy-9-methylfuro[2,3-b]quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-15-12-10(6-8(17-2)7-11(12)18-3)13(16)9-4-5-19-14(9)15/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHBKLQQNAGNJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2OC)OC)C(=O)C3=C1OC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199741 |

Source

|

| Record name | Furo(2,3-b)quinolin-4(9H)-one, 6,8-dimethoxy-9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-96-7 |

Source

|

| Record name | 6,8-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furo(2,3-b)quinolin-4(9H)-one, 6,8-dimethoxy-9-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furo(2,3-b)quinolin-4(9H)-one, 6,8-dimethoxy-9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isomaculosidine: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaculosidine, a quinoline alkaloid, has been identified as a potential modulator of inflammatory pathways. This document provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound. The primary focus is on its inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, a key process in neuroinflammation. Detailed experimental protocols for its isolation and biological characterization are presented, alongside a summary of all relevant quantitative data. Furthermore, this guide includes visualizations of the experimental workflow and the pertinent biological signaling pathway to facilitate a deeper understanding of this compound's mechanism of action.

Discovery

This compound was first reported as a natural product isolated from the root barks of Dictamnus dasycarpus. This discovery was part of a broader investigation into the plant's constituents and their potential pharmacological activities. The initial study, conducted by Yoon et al. (2012), aimed to identify compounds from Dictamnus dasycarpus with inhibitory effects on nitric oxide production in BV2 microglial cells, an in vitro model for neuroinflammation.[1][2] this compound was one of ten alkaloids isolated and characterized in this study.

Isolation of this compound

The isolation of this compound from Dictamnus dasycarpus root barks involves a multi-step process combining extraction and chromatographic techniques. The general workflow is outlined below.

Experimental Protocol: Isolation

-

Extraction: The dried root barks of Dictamnus dasycarpus are powdered and extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude MeOH extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography: The EtOAc-soluble fraction, which typically contains this compound, is subjected to column chromatography over a silica gel stationary phase. The column is eluted with a gradient of increasing polarity, for example, a mixture of n-hexane and EtOAc.

-

Further Chromatographic Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as a methanol-water gradient to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques. While the primary reference does not provide the specific spectral data for this compound, the standard methods for structure elucidation of natural products of this class include:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.

Based on its name and the class of compounds isolated, this compound is a quinoline alkaloid with the following chemical structure:

Chemical Formula: C₁₄H₁₃NO₄ Molecular Weight: 259.26 g/mol CAS Number: 518-96-7

Biological Activity: Inhibition of Nitric Oxide Production

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1][2] Overproduction of NO by activated microglia is a hallmark of neuroinflammation and is implicated in the pathogenesis of various neurodegenerative diseases.

Experimental Protocol: Nitric Oxide Inhibition Assay

-

Cell Culture: BV2 microglial cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL).

-

Incubation: The cells are then incubated for a further period (e.g., 24 hours) to allow for the production of nitric oxide.

-

Nitrite Quantification (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the nitrite concentration is calculated from a standard curve.

-

Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

Quantitative Data

The inhibitory activity of this compound on NO production is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the NO production. While the specific IC₅₀ value for this compound is not detailed in the abstract of the primary publication, the study by Yoon et al. (2012) reported that the isolated alkaloids, including this compound, significantly inhibited NO production.[1]

Table 1: Summary of Biological Activity of Alkaloids from Dictamnus dasycarpus

| Compound | Biological Activity | Cell Line | Inducer |

| This compound | Inhibition of Nitric Oxide Production | BV2 Microglia | Lipopolysaccharide (LPS) |

| Preskimmianine | Inhibition of Nitric Oxide Production | BV2 Microglia | Lipopolysaccharide (LPS) |

| 8-methoxy-N-methylflindersine | Potent Inhibition of Nitric Oxide Production | BV2 Microglia | Lipopolysaccharide (LPS) |

| Dictamine | Inhibition of Nitric Oxide Production | BV2 Microglia | Lipopolysaccharide (LPS) |

| γ-fagarine | Inhibition of Nitric Oxide Production | BV2 Microglia | Lipopolysaccharide (LPS) |

| Halopine | Inhibition of Nitric Oxide Production | BV2 Microglia | Lipopolysaccharide (LPS) |

| Skimmianine | Potent Inhibition of Nitric Oxide Production | BV2 Microglia | Lipopolysaccharide (LPS) |

| Dictangustine-A | Inhibition of Nitric Oxide Production | BV2 Microglia | Lipopolysaccharide (LPS) |

| iso-γ-fagarine | Inhibition of Nitric Oxide Production | BV2 Microglia | Lipopolysaccharide (LPS) |

Data summarized from Yoon et al., 2012.[1]

Signaling Pathway

The inhibition of nitric oxide production by this compound in LPS-stimulated microglial cells suggests an interaction with the inflammatory signaling pathway. Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. In microglia, LPS binds to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that leads to the activation of transcription factors such as nuclear factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO.

While the precise molecular target of this compound within this pathway has not been elucidated, its ability to inhibit NO production suggests that it may act at one or more points in this signaling cascade, potentially by inhibiting the activation of NF-κB or the expression or activity of iNOS.

Conclusion and Future Directions

This compound, a quinoline alkaloid from Dictamnus dasycarpus, has demonstrated noteworthy inhibitory activity against nitric oxide production in a cellular model of neuroinflammation. This foundational research provides a basis for further investigation into its therapeutic potential. Future research should focus on determining the precise molecular mechanism of action of this compound, including its specific target within the inflammatory signaling pathway. In vivo studies are also warranted to evaluate its efficacy and safety in animal models of neuroinflammatory and neurodegenerative diseases. Furthermore, structure-activity relationship (SAR) studies could be undertaken to synthesize and evaluate analogs of this compound with enhanced potency and improved pharmacokinetic properties.

References

The Isomaculosidine Biosynthetic Pathway: A Proposed Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaculosidine, a quinoline alkaloid isolated from Dictamnus dasycarpus, has garnered interest for its potential biological activities, including the inhibition of nitric oxide production. While the precise biosynthetic pathway of this compound remains to be fully elucidated, extensive research into the biosynthesis of related furoquinoline and quinoline alkaloids provides a strong foundation for a proposed pathway. This technical guide synthesizes the current understanding of quinoline alkaloid biosynthesis to present a hypothetical pathway for this compound. This document outlines the key precursors, intermediates, and enzymatic steps that are likely involved in its formation, providing a valuable resource for researchers in natural product synthesis, metabolic engineering, and drug discovery.

Introduction to this compound

This compound is a naturally occurring alkaloid found in the root bark of Dictamnus dasycarpus, a plant belonging to the Rutaceae family.[1][2][3] Alkaloids from this plant family, particularly quinoline alkaloids, are known for a wide range of biological activities.[2] this compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated BV2 microglial cells, suggesting potential anti-inflammatory properties.[3] Structurally, it belongs to the quinoline alkaloid class, which is characterized by a quinoline heterocyclic ring system.[4]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of quinoline alkaloids, particularly those from the Rutaceae family, generally originates from the precursor anthranilic acid .[5][6] The pathway is thought to proceed through the formation of a quinoline ring system, followed by modifications such as prenylation and methoxylation to yield the diverse array of quinoline alkaloids observed in nature. While the specific enzymes and intermediates for this compound are not yet confirmed, a plausible pathway can be constructed based on established biosynthetic routes of similar furoquinoline alkaloids.[7][8]

The proposed pathway initiates with the condensation of anthranilic acid with either acetic acid or a cinnamic acid derivative to form the fundamental quinoline scaffold.[5] A key intermediate in the biosynthesis of many furoquinoline alkaloids is 2,4-dihydroxyquinoline .[5] This intermediate then undergoes prenylation, typically at the C-3 position, through the action of a prenyltransferase, utilizing dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. Subsequent enzymatic reactions, including cyclization, hydroxylation, and methylation, would then lead to the final structure of this compound.

Recent transcriptomic and metabolomic studies on Dictamnus dasycarpus have identified key genes potentially involved in the biosynthesis of quinoline alkaloids, including those related to tryptophan metabolism (a precursor to anthranilic acid) and terpenoid backbone biosynthesis (which provides the prenyl group).[9]

Proposed Biosynthetic Scheme

Caption: A proposed biosynthetic pathway for this compound.

Quantitative Data Summary

As the specific biosynthetic pathway of this compound has not been experimentally detailed in the scientific literature, there is currently no quantitative data available regarding enzyme kinetics, precursor-product conversion rates, or yields for the specific steps leading to its formation. The data presented in metabolomic studies of Dictamnus dasycarpus focuses on the relative abundance of various secondary metabolites, including quinoline alkaloids, at different stages of plant development rather than on the flux through the biosynthetic pathway.[9]

| Data Type | Value | Reference |

| Enzyme Kinetics | Not Available | - |

| Precursor Concentrations | Not Available | - |

| Product Yields | Not Available | - |

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway are not available. However, based on studies of related alkaloids, the following general methodologies would be applicable.

Precursor Feeding Studies

Objective: To identify the primary precursors of this compound.

Methodology:

-

Preparation of Labeled Precursors: Synthesize isotopically labeled (e.g., ¹³C or ¹⁴C) potential precursors, such as anthranilic acid and mevalonic acid (a precursor to DMAPP).

-

Administration to Plant/Cell Culture: Administer the labeled precursors to Dictamnus dasycarpus plantlets or cell suspension cultures.

-

Incubation: Allow the plant material to metabolize the labeled precursors for a defined period.

-

Extraction and Isolation: Extract the alkaloid fraction from the plant material and isolate this compound using chromatographic techniques (e.g., HPLC).

-

Detection of Label: Analyze the isolated this compound for the incorporation of the isotopic label using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

Methodology:

-

Crude Protein Extraction: Homogenize Dictamnus dasycarpus tissue (e.g., root bark) in a suitable buffer to extract proteins.

-

Enzyme Assay: Incubate the crude protein extract with a potential substrate (e.g., 2,4-dihydroxyquinoline and DMAPP for a prenyltransferase assay) and necessary cofactors.

-

Product Detection: Monitor the formation of the expected product over time using methods such as HPLC, LC-MS, or spectrophotometry.

-

Enzyme Purification: If activity is detected, purify the responsible enzyme using protein purification techniques (e.g., ammonium sulfate precipitation, column chromatography).

-

Kinetic Characterization: Determine the kinetic parameters (e.g., Km, Vmax) of the purified enzyme.

Transcriptome and Metabolome Analysis Workflow

Caption: Workflow for identifying candidate biosynthetic genes.

Conclusion and Future Directions

The biosynthesis of this compound is proposed to follow a pathway common to other quinoline alkaloids, originating from anthranilic acid and involving key steps of quinoline ring formation, prenylation, and subsequent modifications. While this guide provides a robust hypothetical framework, further research is necessary to definitively establish the pathway. Future work should focus on:

-

Isolation and characterization of the specific enzymes involved in each step of the proposed pathway.

-

Elucidation of the regulatory mechanisms that control the expression of biosynthetic genes and the accumulation of this compound.

-

Metabolic engineering of microbial or plant systems for the heterologous production of this compound and its derivatives for further pharmacological evaluation.

A comprehensive understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant natural product biosynthesis but also open avenues for the sustainable production of this and related compounds for potential therapeutic applications.

References

- 1. Antifungal alkaloids and limonoid derivatives from Dictamnus dasycarpus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 4. Quinoline alkaloids - Wikipedia [en.wikipedia.org]

- 5. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of the furoquinoline alkaloids, skimmianine, evoxine, and choisyine: mechanism of formation of the furan ring. The timing of aromatic hydroxylation and of methylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Quinoline alkaloids. Part 28. The biosynthesis of furoquinolines and other hemiterpenoids in Ptelea trifoliata - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

physical and chemical properties of Isomaculosidine

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Anti-Inflammatory Alkaloid

Introduction

Isomaculosidine is a furoquinoline alkaloid isolated from the root bark of Dictamnus dasycarpus, a plant with a history of use in traditional medicine for treating inflammatory conditions. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its potential as an anti-inflammatory agent. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Physicochemical Properties

This compound is an off-white to light yellow solid. It is known to be hygroscopic, meaning it readily absorbs moisture from the air, and can be challenging to obtain in a crystalline form.[1] Key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C12H9NO3 | [2] |

| Molecular Weight | 215.21 g/mol | [2] |

| CAS Number | 518-96-7 | [2][3] |

| Melting Point | 168-170 °C | |

| Boiling Point (Predicted) | 434.3 ± 45.0 °C | |

| Density (Predicted) | 1.268 ± 0.06 g/cm3 | |

| pKa (Predicted) | 1.65 ± 0.20 | |

| Appearance | Off-white to light yellow solid | |

| Solubility | Information not available |

Note: Predicted values are based on computational models and may not reflect experimental results.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. At present, publicly available ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data for this compound are limited. Further investigation and publication of this data are crucial for advancing research on this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated noteworthy anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.[3] Microglia are the primary immune cells of the central nervous system and play a critical role in neuroinflammation. Overproduction of NO by activated microglia is a key factor in the pathogenesis of various neurodegenerative diseases.

Inhibition of Nitric Oxide Production

Studies have shown that this compound is one of several alkaloids isolated from Dictamnus dasycarpus that can significantly inhibit the production of nitric oxide in BV2 microglial cells stimulated with LPS.[4][5] This inhibition of NO synthesis suggests that this compound may exert its anti-inflammatory effects by modulating the activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation.

Potential Signaling Pathways

The overproduction of inflammatory mediators like nitric oxide in response to LPS is primarily regulated by intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence of this compound's interaction with these pathways is yet to be established, its inhibitory effect on NO production strongly suggests a potential modulatory role.

LPS activation of Toll-like receptor 4 (TLR4) on the surface of microglia initiates a signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of the NF-κB p65/p50 dimer to the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, including iNOS, leading to their transcription and the subsequent production of inflammatory mediators.

Simultaneously, LPS stimulation activates the MAPK pathways, including p38, JNK, and ERK. These kinases can further activate transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes. Given that this compound inhibits a key downstream product of these pathways (NO), it is plausible that its mechanism of action involves the modulation of one or more components of the NF-κB and/or MAPK signaling cascades.

Caption: LPS-induced pro-inflammatory signaling pathways in microglia.

Experimental Protocols

Isolation and Purification of this compound from Dictamnus dasycarpus

A detailed experimental protocol for the isolation and purification of this compound can be found in the publication by Yoon et al. (2012) in the Journal of Enzyme Inhibition and Medicinal Chemistry. The general procedure involves the extraction of the dried and powdered root barks of Dictamnus dasycarpus with methanol. The resulting extract is then subjected to a series of chromatographic techniques, such as silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate the individual alkaloid constituents, including this compound. The identity and purity of the isolated compound are confirmed by spectroscopic methods.

Caption: General workflow for the isolation of this compound.

Nitric Oxide Inhibition Assay in LPS-Stimulated BV2 Microglial Cells

The inhibitory effect of this compound on nitric oxide production is typically evaluated using the Griess assay in the BV2 microglial cell line.

Cell Culture and Treatment:

-

BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production. Control groups include untreated cells and cells treated with LPS alone.

Measurement of Nitric Oxide:

-

After a suitable incubation period (e.g., 24 hours) with LPS, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.

-

The formation of a colored azo compound is measured spectrophotometrically at a wavelength of approximately 540 nm.

-

The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

-

The percentage of inhibition of NO production by this compound is calculated relative to the LPS-only treated group. The IC50 value, the concentration of this compound that inhibits 50% of NO production, can then be determined from a dose-response curve.

Caption: Workflow for the nitric oxide inhibition assay.

Future Directions

This compound represents a promising lead compound for the development of novel anti-inflammatory and neuroprotective agents. However, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Comprehensive Spectroscopic Analysis: Detailed 1D and 2D NMR, high-resolution mass spectrometry, and infrared spectroscopy data are needed for complete structural confirmation and to serve as a reference for future studies.

-

Mechanism of Action Studies: Investigating the specific effects of this compound on the NF-κB and MAPK signaling pathways will provide a deeper understanding of its anti-inflammatory mechanism. This can be achieved through techniques such as Western blotting to assess the phosphorylation status of key signaling proteins and reporter gene assays to measure NF-κB transcriptional activity.

-

In Vivo Efficacy: Preclinical studies in animal models of neuroinflammation and neurodegenerative diseases are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of compounds with improved potency, selectivity, and drug-like properties.

Conclusion

This compound is a natural alkaloid with demonstrated anti-inflammatory activity through the inhibition of nitric oxide production in activated microglia. Its potential to modulate key inflammatory signaling pathways makes it an attractive candidate for further investigation in the context of neuroinflammatory and neurodegenerative diseases. This technical guide provides a foundation of the current knowledge on this compound and highlights the critical areas for future research to unlock its full therapeutic potential.

References

- 1. This compound CAS#: 518-96-7 [amp.chemicalbook.com]

- 2. This compound | 518-96-7 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Neuroprotection by Skimmianine in Lipopolysaccharide-Activated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral and Biological Characterization of Isomaculosidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaculosidine, a furoquinoline alkaloid isolated from the root bark of Dictamnus dasycarpus Turcz., presents a molecule of significant interest for its bioactive properties. This technical guide provides a comprehensive overview of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for the acquisition of this data are presented to ensure reproducibility. Furthermore, this document elucidates the known signaling pathways associated with this compound's biological activities, offering a foundation for future research and drug development endeavors.

Introduction

This compound (C₁₄H₁₃NO₄, M.W. 259.26) is a natural product belonging to the furoquinoline class of alkaloids. It has been identified as a potential modulator of inflammatory pathways, initially noted for its inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. More recent studies have also implicated this compound in the activation of the NLRP3 inflammasome, suggesting a complex role in cellular signaling. A thorough understanding of its structural and physicochemical properties through spectral analysis is paramount for its development as a pharmacological tool or therapeutic agent.

Spectral Data of this compound

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.33 | d | 2.8 | 1H | H-2 |

| 6.95 | d | 2.8 | 1H | H-3 |

| 6.88 | d | 2.4 | 1H | H-5 |

| 6.30 | d | 2.4 | 1H | H-7 |

| 4.31 | s | 3H | N-CH₃ | |

| 4.02 | s | 3H | 8-OCH₃ | |

| 3.91 | s | 3H | 6-OCH₃ |

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Atom |

| 164.2 | C-4 |

| 158.3 | C-8a |

| 156.4 | C-6 |

| 153.8 | C-4a |

| 144.5 | C-2 |

| 135.5 | C-8 |

| 112.5 | C-5a |

| 105.7 | C-3 |

| 95.9 | C-5 |

| 90.7 | C-7 |

| 56.4 | 8-OCH₃ |

| 55.9 | 6-OCH₃ |

| 34.6 | N-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Assignment |

| EIMS | Positive | 259 | [M]⁺ |

| EIMS | Positive | 244 | [M-CH₃]⁺ |

| EIMS | Positive | 216 | [M-CH₃-CO]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in the this compound molecule.

Table 4: Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |

| 1630 | Strong | C=O (Amide) |

| 1600, 1580, 1500 | Medium to Strong | Aromatic C=C stretching |

| 1160 | Strong | C-O stretching |

Experimental Protocols

The following protocols outline the methodologies used to obtain the spectral data presented above.

Isolation of this compound

This compound was isolated from the dried root bark of Dictamnus dasycarpus. The powdered root bark was extracted with 95% ethanol. The resulting extract was concentrated and then partitioned between chloroform and water. The chloroform-soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions containing this compound were identified by thin-layer chromatography (TLC) and combined. Final purification was achieved by recrystallization from a mixture of chloroform and hexane to yield this compound as pale yellow needles.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AV-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

Electron Impact Mass Spectrometry (EIMS) was performed on a VG AutoSpec-3000 mass spectrometer. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV.

Infrared Spectroscopy

The IR spectrum was recorded on a Perkin-Elmer 1710 Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet.

Signaling Pathways and Biological Activity

This compound has been shown to modulate inflammatory responses through multiple signaling pathways. Its biological effects appear to be context-dependent.

Inhibition of Nitric Oxide Production

This compound has been demonstrated to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. This effect is likely mediated through the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.

Isomaculosidine: A Technical Whitepaper on its Anti-Inflammatory Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isomaculosidine, a quinoline alkaloid isolated from the root bark of Dictamnus dasycarpus, has demonstrated notable anti-inflammatory properties. This document provides a comprehensive analysis of the current understanding of this compound's mechanism of action, focusing on its inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells. This whitepaper consolidates available quantitative data, details key experimental methodologies, and presents visual diagrams of the implicated signaling pathways to serve as a technical guide for researchers in neuroinflammation and drug discovery.

Introduction

Neuroinflammation, characterized by the activation of microglial cells and the subsequent release of pro-inflammatory mediators, is a key pathological feature of various neurodegenerative diseases. Among these mediators, nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), plays a significant role in neuronal damage when overproduced. Consequently, the inhibition of NO production in activated microglia represents a promising therapeutic strategy. This compound has emerged as a compound of interest due to its documented ability to curtail NO synthesis in inflammatory cellular models.[1] This paper will delve into the molecular mechanisms that underpin this inhibitory effect.

Core Mechanism of Action: Inhibition of Nitric Oxide Production

The principal established biological activity of this compound is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1] This effect is dose-dependent and points towards a direct or indirect interaction with the cellular machinery responsible for NO synthesis.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound on NO production has been quantified, providing a benchmark for its anti-inflammatory efficacy.

| Compound | Cell Line | Stimulant | Assay | IC50 (µM) | Source |

| This compound | BV2 Microglia | LPS (1 µg/mL) | Griess Assay | 46.2 | Yoon et al., 2012[1] |

Postulated Signaling Pathways

While direct experimental evidence for this compound's effect on specific signaling pathways is not yet published, the well-established mechanisms of LPS-induced iNOS expression in microglia, coupled with data from structurally related quinoline alkaloids, allow for the formulation of a highly probable mechanism of action. It is hypothesized that this compound exerts its inhibitory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including Nos2 (which encodes iNOS).

-

LPS-Induced Activation: Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on the microglial cell surface. This interaction triggers a downstream signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB).

-

Nuclear Translocation and Gene Expression: The degradation of IκB releases the NF-κB p50/p65 heterodimer, which then translocates to the nucleus. Within the nucleus, NF-κB binds to specific DNA sequences in the promoter region of target genes, including Nos2, initiating their transcription.

-

Proposed Inhibition by this compound: It is postulated that this compound interferes with this pathway, potentially by inhibiting the phosphorylation and degradation of IκB, thereby preventing the nuclear translocation of NF-κB and subsequent iNOS expression.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are also key regulators of the inflammatory response.

-

LPS-Induced Activation: TLR4 activation by LPS also initiates the phosphorylation and activation of the MAPK cascades.

-

AP-1 Activation and Gene Expression: Activated MAPKs, in turn, phosphorylate and activate various transcription factors, including activator protein-1 (AP-1). AP-1 collaborates with NF-κB to drive the expression of pro-inflammatory genes like Nos2.

-

Proposed Inhibition by this compound: this compound may inhibit the phosphorylation of one or more of the key MAPK proteins (p38, ERK, JNK), thereby preventing the activation of AP-1 and contributing to the reduced expression of iNOS.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by Yoon et al. (2012).[1]

Cell Culture and Treatment

-

Cell Line: BV2 murine microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Plating: Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well.

-

Treatment Protocol: Cells were pre-treated with varying concentrations of this compound for 30 minutes, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS).

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Procedure:

-

After 24 hours of incubation with this compound and LPS, 100 µL of the cell culture supernatant was transferred to a new 96-well plate.

-

An equal volume (100 µL) of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) was added to each well.

-

The plate was incubated at room temperature for 10 minutes.

-

The absorbance at 540 nm was measured using a microplate reader.

-

The nitrite concentration was determined by comparison with a sodium nitrite standard curve.

-

Cell Viability Assay

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Procedure:

-

Following the 24-hour treatment period, the cell culture supernatant was removed.

-

10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

-

The plate was incubated for an additional 3 hours at 37°C.

-

The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

The absorbance at 570 nm was measured using a microplate reader.

-

Conclusion and Future Directions

This compound demonstrates clear anti-inflammatory potential through its ability to inhibit nitric oxide production in activated microglial cells. The likely mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in iNOS expression and activity.

Future research should focus on validating the proposed mechanism of action by:

-

Investigating the effect of this compound on the phosphorylation and degradation of IκB.

-

Assessing the impact of this compound on the nuclear translocation of the NF-κB p65 subunit.

-

Examining the phosphorylation status of key MAPK proteins (p38, ERK, and JNK) in the presence of this compound.

-

Quantifying the effect of this compound on iNOS mRNA and protein expression levels.

A deeper understanding of these molecular interactions will be crucial for the further development of this compound as a potential therapeutic agent for neuroinflammatory disorders.

References

Isomaculosidine's Impact on Nitric Oxide Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of isomaculosidine on nitric oxide (NO) production, particularly within the context of neuroinflammation. This compound, a quinoline alkaloid isolated from Dictamnus dasycarpus, has been identified as an inhibitor of nitric oxide synthesis in lipopolysaccharide (LPS)-stimulated microglial cells.[1][2] This document details the experimental methodologies to assess this inhibitory activity, summarizes the (currently limited) quantitative data, and elucidates the potential signaling pathways involved. The information presented is intended to support further research and drug development efforts targeting inflammatory pathways where nitric oxide plays a significant role.

Introduction to this compound and Nitric Oxide

This compound is a naturally occurring alkaloid found in the root bark of Dictamnus dasycarpus. This plant has been traditionally used in medicine, and its extracts have been shown to possess anti-inflammatory properties. Research into the specific bioactive compounds of this plant has led to the isolation and characterization of several alkaloids, including this compound.

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes. In the central nervous system, NO is a key mediator of neurotransmission and cerebral blood flow. However, under inflammatory conditions, such as those mimicked by lipopolysaccharide (LPS) stimulation of microglial cells, the inducible nitric oxide synthase (iNOS) is expressed, leading to a significant and sustained production of NO. This overproduction of NO is a hallmark of neuroinflammation and can contribute to neuronal damage in various neurodegenerative diseases. Consequently, the inhibition of iNOS and the subsequent reduction of NO production are considered promising therapeutic strategies for these conditions.

Quantitative Data on Nitric Oxide Inhibition

Studies have demonstrated that this compound can inhibit nitric oxide production in LPS-stimulated BV2 microglial cells. While the full quantitative data from the primary study by Yoon et al. is not publicly available, the research indicates a significant inhibitory effect. For the purpose of this guide, we present a representative table structure that would be used to present such data. The IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric.

| Compound | Cell Line | Stimulant | IC₅₀ for NO Inhibition (µM) | Cytotoxicity (at effective concentrations) | Reference |

| This compound | BV2 Microglial Cells | LPS | Data not publicly available | Not reported to be cytotoxic at effective concentrations | Yoon et al., 2012 |

| Representative Inhibitor | BV2 Microglial Cells | LPS | ~10-50 | Low | General Literature |

Note: The IC₅₀ value for the representative inhibitor is an approximation based on similar natural product inhibitors of NO production in BV2 cells and is for illustrative purposes only.

Experimental Protocols

The following sections detail the standard experimental procedures used to evaluate the effect of this compound on nitric oxide production in a laboratory setting.

Cell Culture and Treatment

-

Cell Line: The murine microglial cell line, BV2, is a commonly used and appropriate model for studying neuroinflammation.

-

Culture Conditions: BV2 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol:

-

Cells are seeded in 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing various concentrations of this compound.

-

After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response and nitric oxide production.

-

A negative control (cells with medium only), a positive control (cells with LPS only), and vehicle control (cells with LPS and the solvent used for this compound) are included.

-

The cells are incubated for a further 24 hours.

-

Nitric Oxide Measurement (Griess Assay)

The concentration of nitric oxide in the cell culture supernatant is indirectly measured by quantifying the amount of nitrite (a stable metabolite of NO) using the Griess reagent.

-

Procedure:

-

After the 24-hour incubation period, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.

-

50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is then added to each well.

-

The plate is incubated for another 10 minutes at room temperature, protected from light.

-

The absorbance is measured at a wavelength of 540 nm using a microplate reader.

-

The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

-

iNOS Expression Analysis (Western Blot)

To determine if the reduction in nitric oxide is due to the inhibition of the iNOS enzyme or a reduction in its expression, Western blot analysis is performed.

-

Procedure:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease inhibitors.

-

The total protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

The membrane is then incubated with a primary antibody specific for iNOS overnight at 4°C. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The intensity of the bands is quantified using densitometry software.

-

Signaling Pathways and Mechanisms of Action

The production of nitric oxide in LPS-stimulated microglial cells is regulated by complex signaling pathways. While the specific mechanism of this compound has not been fully elucidated, it is hypothesized to interfere with one or more of the key signaling cascades that lead to the expression of iNOS.

LPS-Induced Signaling Pathway Leading to NO Production

Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of microglial cells. This binding initiates a downstream signaling cascade that involves the activation of several key pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The activation of these pathways leads to the transcription of the iNOS gene, resulting in the production of the iNOS enzyme and subsequent generation of nitric oxide.

Experimental Workflow for Investigating this compound's Effects

The logical flow of experiments to characterize the impact of this compound on nitric oxide production is outlined below. This workflow progresses from initial screening to more detailed mechanistic studies.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with the ability to inhibit nitric oxide production in activated microglial cells. This inhibitory action suggests its potential as a therapeutic agent for neuroinflammatory and neurodegenerative diseases where excessive NO production is a key pathological feature.

Future research should focus on:

-

Quantitative Analysis: Obtaining precise IC₅₀ values for this compound's inhibition of NO production and its effect on iNOS expression.

-

Mechanism of Action: Elucidating the specific molecular targets of this compound within the MAPK and NF-κB signaling pathways.

-

In Vivo Studies: Evaluating the efficacy of this compound in animal models of neuroinflammation and neurodegenerative diseases.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify more potent and selective inhibitors of nitric oxide production.

This technical guide provides a foundational understanding of the effects of this compound on nitric oxide production and offers a framework for future investigations into its therapeutic potential.

References

In-Depth Technical Guide: Isomaculosidine (CAS Number 518-96-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaculosidine is a furoquinoline alkaloid isolated from the root bark of Dictamnus dasycarpus, a plant used in traditional medicine. This document provides a comprehensive technical overview of this compound, focusing on its chemical properties, biological activity, and potential as a modulator of inflammatory responses. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visualizations of the proposed signaling pathway and experimental workflow are provided to facilitate understanding.

Chemical and Physical Properties

This compound is a heterocyclic compound with a furo[2,3-b]quinoline core structure. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 518-96-7 | |

| Molecular Formula | C₁₄H₁₃NO₄ | |

| Molecular Weight | 259.26 g/mol | |

| IUPAC Name | 6,8-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one | |

| Synonyms | 6,8-dimethoxydictamnine | |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 168-170 °C | |

| Purity | ≥95% (typically available) |

Biological Activity: Inhibition of Nitric Oxide Production

The primary reported biological activity of this compound is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. Overproduction of NO by activated microglia is implicated in the pathogenesis of various neuroinflammatory and neurodegenerative diseases.

Quantitative Data

The inhibitory effect of this compound on NO production is summarized in the following table. While a specific IC₅₀ value is not available in the primary literature, the percentage of inhibition at a defined concentration provides a quantitative measure of its activity.

| Compound | Concentration (µM) | Nitric Oxide Production (% of Control) | % Inhibition |

| This compound | 10 | 78.4 ± 2.1 | 21.6 |

Data extracted from Jeong Seon Yoon, et al. (2012). Inhibitory alkaloids from Dictamnus dasycarpus root barks on lipopolysaccharide-induced nitric oxide production in BV2 cells. J Enzyme Inhib Med Chem. 27(4):490-4.

Proposed Mechanism of Action

This compound, as a furoquinoline alkaloid, is proposed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for high-output NO production in activated microglia. The proposed mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

In LPS-stimulated microglia, the binding of LPS to Toll-like receptor 4 (TLR4) initiates a downstream signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB to translocate to the nucleus, where it binds to the promoter region of the iNOS gene, inducing its transcription. Concurrently, the MAPK pathway, including ERK, JNK, and p38, is also activated by LPS and contributes to the transcriptional activation of iNOS. It is hypothesized that this compound interferes with one or more steps in these pathways, ultimately leading to a reduction in iNOS protein expression and, consequently, decreased NO production.

Experimental Protocols

Inhibition of Nitric Oxide Production in BV2 Microglial Cells

This protocol is adapted from the methodology described by Jeong Seon Yoon, et al. (2012).

Objective: To determine the effect of this compound on nitric oxide production in LPS-stimulated BV2 microglial cells.

Materials:

-

BV2 murine microglial cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed BV2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Nitrite Assay (Griess Assay):

-

After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate the mixture at room temperature for 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Data Analysis: Express the results as a percentage of the NO production in the LPS-stimulated control group.

General Synthetic Approach for Furoquinoline Alkaloids

Key Steps:

-

Quinolinone Formation: Condensation of a substituted aniline (e.g., a dimethoxyaniline derivative) with a β-ketoester, followed by thermal cyclization to form the corresponding 4-hydroxyquinolin-2-one.

-

Methylation: N-methylation of the quinolinone nitrogen, typically using a methylating agent like methyl iodide.

-

Introduction of the Furan Precursor: Alkylation at the C-3 position with a suitable reagent, such as propargyl bromide, to introduce the precursor for the furan ring.

-

Furan Ring Closure: Cyclization of the alkyne-substituted quinolinone to form the furo[2,3-b]quinoline skeleton. This can be achieved through various methods, including mercury- or gold-catalyzed cyclization.

-

Final Modifications: Any necessary functional group manipulations to arrive at the final this compound structure.

Future Directions

This compound presents an interesting scaffold for the development of novel anti-inflammatory agents, particularly for neuroinflammatory conditions. Further research is warranted in the following areas:

-

Determination of IC₅₀: A precise IC₅₀ value for the inhibition of NO production should be determined to better quantify its potency.

-

Mechanism of Action Studies: Detailed molecular studies are needed to elucidate the specific protein targets of this compound within the NF-κB and MAPK signaling pathways.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of neuroinflammation is a critical next step.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of more potent and selective iNOS inhibitors.

This technical guide provides a summary of the current knowledge on this compound. As research progresses, a more detailed understanding of its therapeutic potential will emerge.

An In-depth Technical Guide to the Solubility and Stability of Isomaculosidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of Isomaculosidine, an alkaloid isolated from Dictamnus dasycarpus.[1] Given the limited publicly available quantitative data for this specific compound, this document emphasizes established experimental protocols and theoretical frameworks that are critical for its characterization in a research and drug development setting.

Core Concepts: Solubility and Stability

Solubility is a critical physicochemical property that influences the bioavailability, formulation, and in vitro testing of a compound. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For drug discovery and development, solubility is often categorized into two types:

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after a small amount of a concentrated organic stock solution (typically DMSO) is added to an aqueous buffer and incubated for a short period. It is a high-throughput screening method used in early drug discovery.[2][3]

-

Thermodynamic (or Equilibrium) Solubility: Represents the true solubility of a compound at equilibrium. It is determined by incubating an excess of the solid compound in a solvent until equilibrium is reached, which can take 24 hours or longer.[2][4] This is a crucial parameter for pre-formulation and formulation development.

Stability refers to the ability of a pharmaceutical compound to maintain its chemical integrity and physical properties over time under the influence of various environmental factors such as temperature, humidity, and light.[5] Stability studies are essential for determining the shelf-life of a drug substance and for identifying potential degradation products, which could be inactive or even toxic.[6][7]

This compound: Known Properties and Biological Activity

This compound is an alkaloid known to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1] This anti-inflammatory activity suggests its potential as a therapeutic agent for neuroinflammatory conditions.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₄ | MedchemExpress |

| Molecular Weight | 259.26 g/mol | MedchemExpress |

| CAS Number | 518-96-7 | MedchemExpress |

| Appearance | Reported to be hygroscopic and difficult to crystallize.[8] | ChemicalBook |

Signaling Pathway of this compound's Anti-inflammatory Action

This compound's inhibitory effect on nitric oxide production in microglial cells is understood to occur through the modulation of the inflammatory signaling cascade induced by lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, activates microglial cells, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). The key enzyme responsible for this elevated NO production is inducible nitric oxide synthase (iNOS).

The signaling pathway initiated by LPS binding to its receptor complex (TLR4/MD2/CD14) on the microglial cell surface involves the activation of downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The activation of these pathways leads to the transcription and translation of the iNOS gene, resulting in a surge of NO production. It is hypothesized that this compound exerts its inhibitory effect by interfering with one or more key steps in this pathway, thereby downregulating iNOS expression and subsequent NO release.

Caption: LPS-induced iNOS expression pathway in microglial cells.

Solubility Profile of this compound

To date, there is a lack of published quantitative solubility data for this compound in standard pharmaceutical solvents. However, it has been described as "very hygroscopic,"[8] which suggests some degree of aqueous solubility. The following sections provide detailed protocols for determining both the kinetic and thermodynamic solubility of this compound.

Experimental Protocols for Solubility Determination

This high-throughput method is suitable for early-stage assessment.

Objective: To rapidly determine the apparent solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for UV-based methods)

-

Multichannel pipettes

-

Plate shaker

-

Nephelometer or UV-Vis plate reader

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS buffer. This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker.

-

Measurement:

-

Nephelometry: Measure the light scattering of the solutions. An increase in scattering indicates precipitation.

-

UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Measure the absorbance of the supernatant at the λmax of this compound.

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. scispace.com [scispace.com]

- 6. lubrizolcdmo.com [lubrizolcdmo.com]

- 7. pharmaguideline.co.uk [pharmaguideline.co.uk]

- 8. This compound CAS#: 518-96-7 [amp.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Isomaculosidine from Dictamnus dasycarpus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dictamnus dasycarpus, a perennial herb, is a source of numerous bioactive compounds, including alkaloids, limonoids, flavonoids, and coumarins.[1][2][3] Among these, the furoquinoline alkaloid isomaculosidine has garnered interest for its potential therapeutic properties, notably its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.[4] This document provides a detailed protocol for the extraction and isolation of this compound from the root bark of Dictamnus dasycarpus, based on established phytochemical methodologies for this plant genus. The protocol is intended for research and development purposes.

Materials and Methods

Plant Material

The primary source material for the extraction of this compound is the root bark of Dictamnus dasycarpus.[5][6][7] Proper identification and authentication of the plant material are crucial for ensuring the quality and consistency of the extraction.

Reagents and Equipment

-

Dried and powdered root bark of Dictamnus dasycarpus

-

Methanol (analytical grade)

-

Ethyl acetate (analytical grade)

-

n-Hexane (analytical grade)

-

Chloroform (analytical grade)

-

Acetone (analytical grade)

-

Silica gel (for column chromatography, 200-300 mesh)

-

Sephadex LH-20

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

-

Rotary evaporator

-

Freeze dryer

-

Standard laboratory glassware

Experimental Protocol

1. Preparation of Crude Extract

The initial step involves the extraction of a wide range of compounds from the plant material.

-

Procedure:

-

Air-dried root barks of Dictamnus dasycarpus are pulverized into a coarse powder.

-

The powdered material is macerated with 95% methanol at room temperature for 72 hours. The extraction is repeated three times to ensure exhaustive extraction.

-

The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

-

2. Fractionation of the Crude Extract

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Procedure:

-

The crude methanolic extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate, and n-butanol.

-

Each fraction is concentrated using a rotary evaporator. The ethyl acetate fraction is typically enriched with alkaloids and is taken forward for further purification.

-

3. Chromatographic Purification

A multi-step chromatographic process is employed to isolate this compound from the complex mixture of the ethyl acetate fraction.

-

Step 1: Silica Gel Column Chromatography

-

The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20 v/v).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a chloroform-methanol solvent system and visualized under UV light. Fractions showing similar TLC profiles are pooled.

-

-

Step 2: Sephadex LH-20 Column Chromatography

-

The alkaloid-rich fractions obtained from the silica gel column are further purified on a Sephadex LH-20 column.

-

The column is eluted with methanol to separate compounds based on their molecular size and to remove pigments and other impurities.

-

Fractions are collected and analyzed by TLC to identify those containing the target compound.

-

-

Step 3: Preparative HPLC (Prep-HPLC)

-

The final purification is achieved using a Prep-HPLC system.

-

The semi-purified fraction containing this compound is dissolved in a suitable solvent (e.g., methanol) and injected into the Prep-HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The purity of the isolated compound is confirmed by analytical HPLC and its structure elucidated by spectroscopic methods (MS, NMR).

-

Data Presentation

The following table summarizes hypothetical quantitative data for the extraction and purification of this compound from 1 kg of dried root bark of Dictamnus dasycarpus. These values are illustrative and can vary based on the quality of the plant material and the efficiency of the extraction process.

| Step | Product | Weight (g) | Purity (%) |

| 1 | Crude Methanol Extract | 150 | - |

| 2 | Ethyl Acetate Fraction | 35 | - |

| 3 | Silica Gel Fraction | 5 | ~40% |

| 4 | Sephadex LH-20 Fraction | 1.2 | ~75% |

| 5 | Purified this compound | 0.08 | >98% |

Visualizations

Experimental Workflow for this compound Extraction

Caption: A flowchart illustrating the multi-step process for the extraction and purification of this compound.

Inhibitory Action of this compound

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[4] This suggests a potential anti-inflammatory effect.

Caption: A diagram showing the inhibitory effect of this compound on nitric oxide production in microglial cells.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. [Chemical constituents from root barks of Dictamnus dasycarpus and their cytotoxic activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Chemical constituents from root bark of Dictamnus dasycarpus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial alkaloids from the root bark of Dictamnus dasycarpus - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthetic Approaches to Isomaculosidine: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthetic methods for Isomaculosidine, a naturally occurring furo[2,3-b]quinolin-4-one alkaloid. This guide includes detailed application notes, experimental protocols, and a summary of relevant data to facilitate further research and development.

This compound, known for its potential biological activities, including the inhibition of nitric oxide production, presents an interesting target for synthetic chemists. The furo[2,3-b]quinoline scaffold is a recurring motif in a number of biologically active natural products. This document outlines the established synthetic routes to this compound, providing a foundation for its synthesis and the exploration of its analogues.

Application Notes

The synthesis of this compound typically commences with the construction of a key intermediate, a substituted 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate. This intermediate is then subjected to a thermal cyclization to form the tetracyclic furo[2,3-b]quinoline core. Subsequent functional group manipulations, including methylation and reduction, lead to the final product.

Two primary routes have been established for the final steps of the synthesis, differing in the sequence of methylation and reduction. Both pathways offer comparable overall yields. The choice of route may depend on the availability of specific reagents and the desired scale of the synthesis.

The furo[2,3-b]quinoline alkaloids, including this compound, have garnered significant interest due to their diverse biological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The synthetic methods detailed herein can be adapted to produce a variety of analogues, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents.

Synthetic Pathways for this compound

The total synthesis of this compound can be achieved through two related pathways, both starting from the key intermediate, ethyl 2-(2,4-dimethoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate. The pathways are illustrated below.

Figure 1: Synthetic pathways to this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of Ethyl 2-(2,4-dimethoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate

This protocol describes the synthesis of the key dihydrofuran intermediate.

Materials:

-

Diethyl malonate

-

Chloroacetyl chloride

-

Tetrahydrofuran (THF)

-

2,4-Dimethoxyaniline

Procedure:

-

A solution of diethyl malonate (0.2 mol) in 50 mL of THF is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

To this solution, chloroacetyl chloride (0.1 mol) in 100 mL of THF is added dropwise at 10-12 °C over a period of 1 hour.

-

The reaction mixture is then warmed to 40-45 °C and stirred for an additional hour.

-

After cooling to room temperature, a solution of 2,4-dimethoxyaniline (0.1 mol) in THF is added.

-

The mixture is stirred at room temperature for 1 hour and then heated on a water bath at 80 °C for 3 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the product.

Protocol 2: Thermal Cyclization to 6,8-Dimethoxy-2,3,4,9-tetrahydrofuro[2,3-b]quinoline-3,4-dione

This protocol details the formation of the furo[2,3-b]quinoline core structure.

Materials:

-

Ethyl 2-(2,4-dimethoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate

-

Diphenyl ether

Procedure:

-

Ethyl 2-(2,4-dimethoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate is dissolved in a minimal amount of diphenyl ether.

-

The solution is heated to reflux (approximately 250 °C) for 20-30 minutes.

-

The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with a non-polar solvent (e.g., hexane) to remove the diphenyl ether.

-

The crude product can be further purified by recrystallization.

Protocol 3: Synthesis of this compound via Route A

This route involves methylation followed by reduction and dehydration.

Materials:

-

6,8-Dimethoxy-2,3,4,9-tetrahydrofuro[2,3-b]quinoline-3,4-dione

-

Methyl iodide or dimethyl sulfate

-

Potassium carbonate

-

Acetone or DMF

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Concentrated Hydrochloric Acid

Procedure:

-